molecular formula C7H6O4 B2630477 5-Acetylfuran-2-carboxylic acid CAS No. 13341-77-0

5-Acetylfuran-2-carboxylic acid

Cat. No.: B2630477
CAS No.: 13341-77-0
M. Wt: 154.121
InChI Key: MVLQSHUTWBHYIU-UHFFFAOYSA-N
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Description

5-Acetylfuran-2-carboxylic acid: is an organic compound with the molecular formula C₇H₆O₄. It is a derivative of furan, a heterocyclic organic compound, and contains both an acetyl group and a carboxylic acid group attached to the furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Acetylfuran-2-carboxylic acid can be synthesized through several methods. One common approach involves the acylation of furan derivatives. For example, the cross-ketonization of methyl 2-furoate with acetic acid over a ZrO₂ catalyst can produce this compound . This reaction typically occurs under continuous-flow, gas-phase conditions at elevated temperatures (around 350°C) to achieve high selectivity and conversion rates.

Industrial Production Methods: Industrial production methods for this compound often involve catalytic processes that optimize yield and purity. The use of transition metal catalysts, such as ZrO₂, is common due to their effectiveness in promoting the desired reactions while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Acetylfuran-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: 5-Hydroxymethylfuran-2-carboxylic acid.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: 5-Acetylfuran-2-carboxylic acid is used as a building block in organic synthesis. Its functional groups allow for the creation of more complex molecules through various chemical reactions .

Biology and Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential biological activities. These derivatives can serve as intermediates in the synthesis of pharmaceuticals with antimicrobial, anti-inflammatory, or anticancer properties .

Industry: The compound is also used in the production of bio-based polymers and other materials. Its derivatives, such as furan-2,5-dicarboxylic acid, are valuable for creating sustainable and environmentally friendly products .

Mechanism of Action

The mechanism of action of 5-acetylfuran-2-carboxylic acid and its derivatives depends on their specific applicationsFor example, in biological systems, it may inhibit enzymes or interact with receptors, leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: 5-Acetylfuran-2-carboxylic acid is unique due to the presence of both an acetyl group and a carboxylic acid group on the furan ring. This dual functionality allows for diverse chemical reactions and applications, making it a versatile compound in organic synthesis and industrial processes .

Biological Activity

5-Acetylfuran-2-carboxylic acid (AFCA) is an organic compound characterized by its unique furan ring structure, which includes both an acetyl group and a carboxylic acid group. This dual functionality contributes to its diverse chemical reactivity and potential biological applications. The molecular formula of AFCA is C₇H₈O₃, and it serves as a significant building block in organic synthesis, with implications for pharmaceuticals and other fields.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. The compound may inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects. For instance, its structural features allow it to participate in Diels–Alder reactions and other chemical transformations that can enhance its pharmacological potential.

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

  • Anticancer Properties : Some studies have explored the anticancer activity of compounds related to AFCA. For example, derivatives containing the carboxylic acid functionality have shown promising results in inhibiting cancer cell proliferation, particularly in lung adenocarcinoma models .
  • Enzyme Inhibition : AFCA and its derivatives have been tested for their ability to inhibit enzymes such as angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. The structure-activity relationship (SAR) studies reveal that modifications to the carboxylic acid group can significantly enhance inhibitory potency .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Anticancer Activity : A study involving various derivatives of AFCA demonstrated that certain modifications led to increased cytotoxicity against A549 lung cancer cells. Compounds were tested at a concentration of 100 µM, revealing a structure-dependent anticancer effect .
  • Enzyme Inhibition : Research on ACE inhibitors showed that AFCA derivatives exhibited varying degrees of inhibition, with some compounds achieving IC50 values significantly lower than those of established drugs .
  • Synthesis and Reactivity : The synthesis of AFCA has been optimized through various methods, including Friedel-Crafts acylation techniques. These methods allow for the efficient production of AFCA and its derivatives for further biological testing .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds:

CompoundKey FeaturesUnique Aspects
This compound Acetyl and carboxylic groupsVersatile reactivity due to both functional groups
Furan-2-carboxylic acid Carboxylic group onlyLess reactive than AFCA
Acetylfuran Acetyl group onlyLacks carboxylic functionality
3-Acetamido-5-acetylfuran Acetamido and acetyl groupsEnhanced reactivity due to nitrogen

Properties

IUPAC Name

5-acetylfuran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O4/c1-4(8)5-2-3-6(11-5)7(9)10/h2-3H,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLQSHUTWBHYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(O1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (27.5 mL, 0.20 mol) in 200 mL of THF at 0° C. was added n-butyllithium (78.5 mL, 0.196 mol; 2.5M in hexanes). The solution was stirred 30 min and was cooled to -78° C. A solution of furoic acid (10.0 g, 0.089 mol) in 100 mL of THF was added and the solution stirred 30 min. To this mixture was added N-methoxy- N-methyl-acetamide (13.8 g, 0.134 mol) in 50 mL of THF. The reaction mixture was warmed to room temperature and stirred 1 h. The mixture was quenched with saturated ammonium chloride solution and the aqueous layer was washed with ether (3×50 mL) to remove impurities. The aqueous layer was acidified with 2M HCl and extracted with ethyl acetate (3×100 mL). The combined organic extract was washed with brine, dried over MgSO4, filtered and evaporated to yield 11.1 g (81%) of 2-acetyl-fur-5-yl carboxylic acid.
Quantity
27.5 mL
Type
reactant
Reaction Step One
Quantity
78.5 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
13.8 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

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